![molecular formula C16H29N3 B3071811 Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine CAS No. 101433-44-7](/img/structure/B3071811.png)
Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine
Overview
Description
“Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine” is a chemical compound that contains the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the 8-azabicyclo[3.2.1]octane scaffold . The scaffold is a bicyclic structure, which means it consists of two fused rings . The compound also contains a methyl group and an amine group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its bicyclic structure . The reactions may involve the opening of one of the rings or the addition or removal of groups to the molecule .Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and interesting biological activities. Researchers worldwide have focused on stereoselective methods to prepare this fundamental structure. While most approaches involve enantioselective construction of an acyclic starting material, some methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .
Muscarinic Agonists
Derivatives of acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-6-yl ester have been investigated for their influence on muscarinic activity . The configuration of these compounds plays a crucial role in their pharmacological effects. Researchers have synthesized chiral compounds with this skeleton to study the structure-activity relationship, particularly in the context of muscarinic cholinergic agonists .
Mechanism of Action
Target of Action
The primary target of Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine is believed to be the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Biochemical Pathways
The exact biochemical pathways affected by Bis-(8-methyl-8-aza-bicyclo[32It is known that the compound has significant influence on themuscarinic activity , which is a part of the nervous system that plays a role in the control of several functions of the body.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bis-(8-methyl-8-aza-bicyclo[32The compound’s structure suggests that it may have good bioavailability due to its bicyclic structure .
Result of Action
The molecular and cellular effects of Bis-(8-methyl-8-aza-bicyclo[32It is used to treat the symptoms of chronic obstructive pulmonary disease and asthma .
properties
IUPAC Name |
8-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-8-azabicyclo[3.2.1]octan-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3/c1-18-13-3-4-14(18)8-11(7-13)17-12-9-15-5-6-16(10-12)19(15)2/h11-17H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXHODTHRRSOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NC3CC4CCC(C3)N4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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